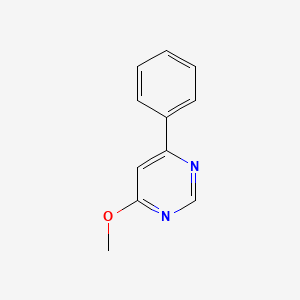

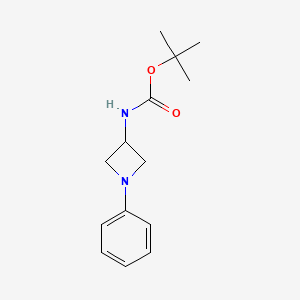

![molecular formula C12H14N2O2 B6434260 1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione CAS No. 63384-04-3](/img/structure/B6434260.png)

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione

Vue d'ensemble

Description

“1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives is often planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For instance, a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a variety of substitutions and functionalizations, leading to a wide range of pyrrolidine derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Chemical Reactions Analysis

Pyrrolidine derivatives are known for their versatility in chemical reactions. They can be used as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives depend on their specific structure and functional groups. For instance, the five-membered pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the increased three-dimensional (3D) coverage .

Applications De Recherche Scientifique

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione has been studied extensively for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, it has been used in the synthesis of various drugs and pharmaceuticals, as well as in the development of new treatments for various diseases. In agriculture, it has been used as an insecticide, fungicide, and herbicide. In biotechnology, it has been used in the synthesis of various enzymes and proteins, as well as in the development of new biotechnological processes.

Mécanisme D'action

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione is a cyclic organic compound that can act as a catalyst or inhibitor in various biochemical and physiological processes. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to be an effective inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Biochemical and Physiological Effects

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to be an effective inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced in high yields with relatively low cost. Additionally, it is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and can be difficult to work with in aqueous solutions. Additionally, it is not very stable, and can degrade over time.

Orientations Futures

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione has a wide range of potential applications, and there are many potential future directions for research. One potential direction is to explore the use of 1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione as a drug delivery system, as its cyclic structure may make it suitable for targeted delivery of drugs to specific parts of the body. Additionally, further research could be done on its potential as an insecticide, fungicide, and herbicide, as well as its potential for use in the synthesis of enzymes and proteins. Finally, further research could be done on its potential as a catalyst or inhibitor in various biochemical and physiological processes.

Méthodes De Synthèse

1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dioneione can be synthesized in a variety of ways, including from starting materials such as 2-methylphenylacetonitrile, aniline, and pyrrolidine. The most common method is a two-step reaction involving an acid-catalyzed condensation of 2-methylphenylacetonitrile with aniline, followed by a base-catalyzed cyclization of the resulting amide with pyrrolidine. This method yields a product with a high purity of 98-99%, and has been used in a variety of research applications.

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-methylanilino)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-4-2-3-5-10(9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXZSZCLDBMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157980 | |

| Record name | Succinimide, N-(o-toluidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63384-04-3, 13314-98-2 | |

| Record name | 1-[[(2-Methylphenyl)amino]methyl]-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63384-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide, N-(o-toluidinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-(o-toluidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)

![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)

![2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6434193.png)

![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)

![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)

![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)

![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)